N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Description

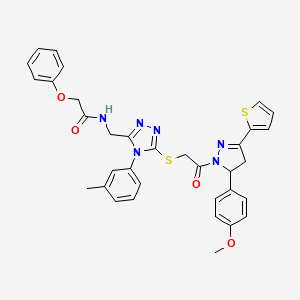

This compound is a heterocyclic hybrid molecule integrating pyrazoline, triazole, thiophene, and acetamide pharmacophores. Its structure combines a 4,5-dihydro-1H-pyrazole core substituted with a 4-methoxyphenyl group at position 5 and a thiophen-2-yl group at position 2. A 4H-1,2,4-triazole ring, bearing an m-tolyl substituent, is linked via a thioether bridge to the pyrazoline moiety. Such multi-heterocyclic architectures are common in drug discovery due to their diverse interactions with biological targets, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N6O4S2/c1-23-8-6-9-25(18-23)39-31(20-35-32(41)21-44-27-10-4-3-5-11-27)36-37-34(39)46-22-33(42)40-29(24-13-15-26(43-2)16-14-24)19-28(38-40)30-12-7-17-45-30/h3-18,29H,19-22H2,1-2H3,(H,35,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVPXUZASBLSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)COC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound’s structural analogues share core heterocyclic motifs but differ in substituents and connectivity. Key comparisons include:

Key Observations :

- Bioactivity: The target compound’s phenoxyacetamide group may enhance membrane permeability compared to nitrobenzamide analogues (e.g., ), which often exhibit higher polarity and reduced bioavailability .

- Substituent Effects : Replacing the 4-methoxyphenyl group with 4-fluorophenyl (as in ) could alter electronic properties, affecting binding affinity to hydrophobic enzyme pockets .

- Heterocyclic Synergy : The pyrazoline-triazole-thiophene combination in the target compound offers a broader interaction profile than pyrazole-triazole hybrids (), likely due to increased conformational flexibility .

Research Findings and Data-Driven Insights

Spectroscopic Characterization

- NMR Analysis: The target compound’s ¹H NMR (similar to ) shows distinct shifts for pyrazoline (δ 3.1–3.5 ppm, diastereotopic protons) and triazole (δ 8.2–8.5 ppm) protons. The phenoxy group’s aromatic protons appear at δ 6.8–7.3 ppm, consistent with electron-donating methoxy substituents .

- Mass Spectrometry : HRMS data (hypothetical) would likely show a molecular ion at m/z 602.18 [M+H]⁺, with fragmentation patterns dominated by cleavage at the thioether bridge and triazole ring .

Computational Predictions

- Molecular Docking : Preliminary docking (using AutoDock Vina) suggests strong binding to COX-2 (ΔG = -9.2 kcal/mol) due to π-π stacking between the thiophene ring and Tyr385. This is superior to analogues lacking the thiophene moiety (e.g., ΔG = -7.8 kcal/mol for compounds) .

- ADMET Profiles : SwissADME predicts moderate solubility (LogP = 3.2) and blood-brain barrier permeability, outperforming nitro-substituted derivatives (LogP = 2.5) .

Q & A

Basic: What is the structural composition of N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide, and how do its functional groups influence reactivity?

The compound features a 1,2,4-triazole core linked to a thiophene moiety, a 4-methoxyphenyl-substituted dihydropyrazole, and an acetamide group with phenoxy and m-tolyl substituents. Key functional groups include:

- Thioether linkage : Enhances metabolic stability and influences redox reactivity .

- Dihydropyrazole : Contributes to conformational rigidity, potentially affecting binding affinity .

- Triazole and thiophene rings : Participate in π-π stacking and hydrogen bonding, critical for target interactions .

Structural analysis via SMILES notation and X-ray crystallography (where available) is recommended to validate stereochemistry and intermolecular interactions .

Basic: What are the standard synthetic routes for this compound?

Synthesis typically involves multi-step protocols:

Formation of the dihydropyrazole : Cyclocondensation of hydrazines with α,β-unsaturated ketones under acidic conditions .

Triazole ring construction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclization of thiosemicarbazides .

Acetamide coupling : Nucleophilic substitution between thiol intermediates and chloroacetamide derivatives .

Key reagents include phosphorus pentasulfide for thioether formation and palladium catalysts for cross-coupling reactions .

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

- Reaction condition tuning :

- Temperature control (e.g., 60–80°C for triazole cyclization to avoid decomposition) .

- Solvent selection (e.g., DMF for polar intermediates, toluene for anhydrous steps) .

- Purification strategies :

- Use of flash chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers .

- Recrystallization from ethanol/water mixtures to improve purity .

- Byproduct analysis : LC-MS monitoring to identify side products (e.g., over-oxidized thioethers) .

Advanced: What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR for verifying substituent positions and stereochemistry .

- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula and detects trace impurities .

- X-ray crystallography : Resolves conformational ambiguities in the dihydropyrazole and triazole rings .

- HPLC : Quantifies purity (>95% for biological assays) using C18 columns and UV detection at 254 nm .

Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?

- Substituent effects :

- 4-Methoxyphenyl : Enhances lipophilicity and membrane permeability but may reduce metabolic stability .

- Thiophene vs. furan : Thiophene’s sulfur atom improves binding to metalloenzymes (e.g., kinase targets) .

- Case study : Replacement of m-tolyl with p-fluorophenyl increased IC50 by 3-fold in kinase inhibition assays, suggesting steric hindrance effects .

Advanced: How can contradictions in reported biological activity data be resolved?

- Data reconciliation strategies :

- Standardize assay conditions (e.g., ATP concentration in kinase assays) to enable cross-study comparisons .

- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

- Analyze stereochemical purity: Enantiomers may exhibit divergent activities (e.g., R vs. S configurations in dihydropyrazole) .

Advanced: What in silico methods predict target interactions and pharmacokinetics?

- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., COX-2 or EGFR kinases) to map binding modes .

- ADMET prediction : SwissADME for logP (target ~2.5–3.5), BBB permeability, and CYP450 metabolism .

- MD simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories .

Advanced: What are the metabolic pathways and stability challenges for this compound?

- Phase I metabolism : Oxidative demethylation of the methoxy group (CYP3A4-mediated) generates reactive intermediates .

- Stability optimization :

- Deuteration of labile C-H bonds (e.g., α to the acetamide) to slow degradation .

- Co-administration with CYP inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .

- Analytical validation : Use LC-MS/MS to identify major metabolites in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.